molecular formula C12H11NO3S2 B3489835 methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B3489835
M. Wt: 281.4 g/mol
InChI Key: BUIZWUHTUPUZCX-UHFFFAOYSA-N
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Description

Methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 5-methyl-3-thiophenecarbonyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Another thiophene derivative with similar structural features.

    Methyl 3-amino-2-thiophenecarboxylate: A precursor in the synthesis of methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate.

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(5-methylthiophene-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-7-5-8(6-18-7)11(14)13-9-3-4-17-10(9)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIZWUHTUPUZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

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